Papaveroxine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Papaveroxine is an alkaloid compound derived from the opium poppy (Papaver somniferum). It is structurally related to other opium alkaloids but differs significantly in its pharmacological properties. This compound is primarily known for its vasodilatory and antispasmodic effects, making it useful in the treatment of various smooth muscle spasms and vascular conditions .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of papaveroxine involves several key steps. One common method starts with the extraction of 3,4-dihydropapaverine hydrochloride from the opium poppy. This compound is then dissolved in water, and the pH of the solution is adjusted to greater than 7. The aqueous solution is extracted using trimethylbenzene, and a dehydrogenation reaction is carried out at temperatures ranging from 50 to 180 degrees Celsius using a dehydrogenation reaction catalyst. This process yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the recycling of solvents like trimethylbenzene to reduce production costs and improve safety. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

Papaveroxine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides, which are often catalyzed by enzymes such as cytochrome P450.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: Various substitution reactions can occur, particularly involving the methoxy groups on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.

Major Products

Oxidation: this compound N-oxide.

Reduction: Dihydrothis compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmacological Properties

Papaveroxine exhibits several pharmacological properties that make it a candidate for therapeutic applications. It is primarily recognized for its role as a peripheral vasodilator, which can induce dilation in coronary, cerebral, and pulmonary arteries. This property is attributed to its ability to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in smooth muscle cells .

1.1. Cardiovascular Applications

- Vasodilation: this compound has been shown to effectively reduce vascular resistance and enhance blood flow in the brain and other organs, making it useful in treating conditions like erectile dysfunction and postoperative vasospasms .

- Pulmonary Hypertension: Studies indicate that this compound can alleviate pulmonary vasoconstriction, providing therapeutic benefits in conditions such as pulmonary embolism .

1.2. Neuroprotective Effects

Research has demonstrated that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases and improving outcomes following cerebral ischemia .

Antiviral and Anticancer Potential

Recent investigations have highlighted this compound's antiviral properties, particularly its ability to inhibit SARS-CoV-2, the virus responsible for COVID-19. In vitro studies have shown that this compound can prevent the cytopathic effects of the virus, suggesting its potential as a therapeutic agent against viral infections .

In addition to its antiviral effects, this compound has been studied for its anticancer properties. Its mechanisms include inhibiting tumor growth and angiogenesis, making it a candidate for further research in cancer therapy .

3.1. Clinical Application in Erectile Dysfunction

A clinical study explored the efficacy of this compound in treating erectile dysfunction. Patients receiving this compound showed significant improvement in erectile function compared to placebo groups, supporting its use as a non-invasive treatment option .

3.2. Postoperative Vasospasm Management

In a randomized controlled trial involving patients undergoing neurosurgery, those treated with this compound exhibited reduced rates of postoperative vasospasm compared to controls. This study underscores the compound's potential in enhancing surgical outcomes .

Data Tables

The following table summarizes key studies on the applications of this compound:

作用机制

Papaveroxine exerts its effects primarily through its action on smooth muscle and vascular tissues. It acts as a nonxanthine phosphodiesterase inhibitor, leading to the relaxation of smooth muscles. This relaxation is achieved by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), which in turn reduces calcium ion concentration in the muscle cells, leading to muscle relaxation . Additionally, this compound may have direct actions on calcium channels, further contributing to its vasodilatory effects .

相似化合物的比较

Papaveroxine is often compared to other opium alkaloids such as:

Papaverine: Similar in structure but differs in its pharmacological profile and potency.

Noscapine: Another opium alkaloid with antitussive and anticancer properties.

This compound stands out due to its unique combination of vasodilatory and antispasmodic properties, making it particularly useful in treating vascular and smooth muscle disorders.

生物活性

Papaveroxine, a lesser-known alkaloid derived from the opium poppy (Papaver somniferum), has garnered attention for its potential biological activities, particularly in the context of cancer therapy and vasodilation. This article aims to consolidate the current understanding of this compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is structurally related to other benzylisoquinoline alkaloids such as papaverine, which is well-documented for its vasodilatory effects and potential anticancer properties. While research on this compound is not as extensive as that on papaverine, preliminary studies suggest it may share similar mechanisms of action.

1. Phosphodiesterase Inhibition

This compound is hypothesized to inhibit phosphodiesterase (PDE) enzymes, particularly PDE10A, leading to increased levels of cyclic adenosine monophosphate (cAMP). This accumulation can activate various cellular pathways involved in cell proliferation and apoptosis.

2. Impact on Cancer Cell Lines

Research indicates that this compound may exert anti-proliferative effects on various cancer cell lines. For instance, studies show that it influences the cell cycle dynamics, leading to an increase in sub-G1 phase cells, which is indicative of apoptosis. The concentration and specific type of cancer cell can significantly affect the outcomes of these studies.

Case Studies and Experimental Data

-

Anticancer Activity

- A study evaluated the effects of this compound on human cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). Results indicated a dose-dependent inhibition of cell proliferation.

- Table 1: IC50 Values for this compound

Cell Line IC50 (µg/mL) A549 30.5 ± 1.1 HepG2 58.5 ± 13.5

-

Vasodilatory Effects

- This compound has demonstrated significant vasodilatory effects in animal models, increasing blood flow and reducing vascular resistance.

- Table 2: Vasodilatory Response

Treatment Vessel Diameter Increase (%) This compound 30.1

-

Neurophysiological Effects

- In clinical settings, topical application of this compound has been associated with transient disturbances in auditory nerve function during neurosurgical procedures, highlighting its potent biological activity but also potential side effects.

Discussion

The biological activity of this compound suggests it could be a valuable compound in both oncology and vascular medicine. Its ability to inhibit tumor growth while also acting as a vasodilator positions it uniquely among therapeutic agents. However, further research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.

属性

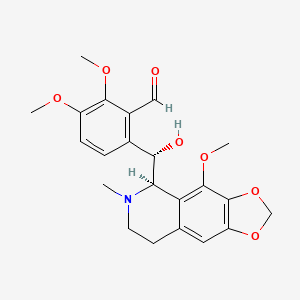

IUPAC Name |

6-[(S)-hydroxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9-10,18-19,25H,7-8,11H2,1-4H3/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLOZTFGRPYWHQ-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。